molecular formula C14H20N2O B1433977 cis-2-(4-Methoxybenzyl)octahydropyrrolo[3,4-c]pyrrole CAS No. 1807937-91-2

cis-2-(4-Methoxybenzyl)octahydropyrrolo[3,4-c]pyrrole

Cat. No.: B1433977
CAS No.: 1807937-91-2
M. Wt: 232.32 g/mol
InChI Key: VEMAWGUTPASWMD-BETUJISGSA-N
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Description

“Cis-2-(4-Methoxybenzyl)octahydropyrrolo[3,4-c]pyrrole” is a chemical compound with the molecular formula C14H20N2O . It is of interest in various scientific fields due to its unique properties.


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a pyrrole ring as the core structure . The compound has a molecular weight of 232.32 g/mol .

Scientific Research Applications

Synthesis and Chemical Studies

  • Chemical Synthesis and Carbon-13 NMR Study : This compound has been synthesized and analyzed using carbon-13 NMR spectroscopy, providing insights into its chemical structure and properties (Ohnmacht et al., 1983).

Photochemical and Electrochemical Applications

  • Visible-Light-Mediated Reactions : The compound has been used in visible-light-mediated reactions for the synthesis of pyrroline via hydroimination cyclization, showcasing its potential in photochemistry (Usami et al., 2018).
  • Spectroscopic and Electrochemical Studies : Studies have been conducted on bis-4-methoxybenzyl-substituted derivatives of the compound, focusing on their spectroscopic and electrochemical properties, which are essential for applications in organic electronics and optoelectronics (Murphy et al., 2019).

Structural Analysis and Material Science

  • X-ray Crystallography : The compound's structure has been studied using X-ray crystallography, providing a detailed understanding of its molecular configuration, which is vital for material science applications (Gasser & Stoeckli-Evans, 2004).

Enzymatic and Biological Research

  • Enzyme Mediated Resolution of Alcohols : This compound has been the subject of enzyme-mediated resolution, which is crucial for understanding its potential in biological and enzymatic processes (Zarevúcká et al., 1994).
  • Stereochemistry in Enzymatic Reduction : Its stereochemistry during enzymatic reduction has been investigated, which is significant in the field of biochemistry (Vanek et al., 1989).

Catalysis and Reaction Mechanisms

  • Catalysis in Epoxidation of Alkenes : The compound has been studied as a catalyst in the epoxidation of alkenes, demonstrating its utility in catalytic processes (Buranaprasertsuk et al., 2007).

Properties

IUPAC Name

(3aR,6aS)-5-[(4-methoxyphenyl)methyl]-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-17-14-4-2-11(3-5-14)8-16-9-12-6-15-7-13(12)10-16/h2-5,12-13,15H,6-10H2,1H3/t12-,13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEMAWGUTPASWMD-BETUJISGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CC3CNCC3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CN2C[C@H]3CNC[C@H]3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901138817
Record name Pyrrolo[3,4-c]pyrrole, octahydro-2-[(4-methoxyphenyl)methyl]-, (3aR,6aS)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901138817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807937-91-2
Record name Pyrrolo[3,4-c]pyrrole, octahydro-2-[(4-methoxyphenyl)methyl]-, (3aR,6aS)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807937-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolo[3,4-c]pyrrole, octahydro-2-[(4-methoxyphenyl)methyl]-, (3aR,6aS)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901138817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-2-(4-Methoxybenzyl)octahydropyrrolo[3,4-c]pyrrole
Reactant of Route 2
cis-2-(4-Methoxybenzyl)octahydropyrrolo[3,4-c]pyrrole
Reactant of Route 3
cis-2-(4-Methoxybenzyl)octahydropyrrolo[3,4-c]pyrrole
Reactant of Route 4
cis-2-(4-Methoxybenzyl)octahydropyrrolo[3,4-c]pyrrole
Reactant of Route 5
cis-2-(4-Methoxybenzyl)octahydropyrrolo[3,4-c]pyrrole
Reactant of Route 6
cis-2-(4-Methoxybenzyl)octahydropyrrolo[3,4-c]pyrrole

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